molecular formula C34H46N10O10 B15139529 Cyclo(RGDfK(Mal))

Cyclo(RGDfK(Mal))

Cat. No.: B15139529
M. Wt: 754.8 g/mol
InChI Key: TZXXDKUSKSRTHR-XQUALCHDSA-N
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Description

Cyclo(RGDfK(Mal)) is a cyclic peptide that contains the amino acid sequence arginine-glycine-aspartic acid-phenylalanine-lysine (RGDfK) with a maleimide (Mal) group attached. This compound is known for its high affinity and selectivity towards integrin receptors, particularly the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and signaling. Cyclo(RGDfK(Mal)) is widely used in scientific research, especially in the fields of cancer therapy, diagnostic imaging, and tissue engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(RGDfK(Mal)) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, cyclization is achieved through head-to-tail lactamization. The maleimide group is then introduced via a reaction with a lysine side chain .

Industrial Production Methods

Industrial production of Cyclo(RGDfK(Mal)) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Cyclo(RGDfK(Mal)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Cyclo(RGDfK(Mal)) exerts its effects by binding to the αvβ3 integrin on the cell surface. This binding inhibits the integrin’s interaction with its natural ligands, such as vitronectin and fibronectin, thereby disrupting cell adhesion, migration, and signaling pathways. The inhibition of αvβ3 integrin leads to reduced angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(RGDfK(Mal)) is unique due to the presence of the maleimide group, which allows for additional functionalization through thioether bond formation. This feature enhances its versatility in various applications, such as targeted drug delivery and diagnostic imaging .

Properties

Molecular Formula

C34H46N10O10

Molecular Weight

754.8 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-8-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C34H46N10O10/c35-34(36)38-15-6-10-21-30(51)39-19-26(46)40-24(18-29(49)50)33(54)43-23(17-20-7-2-1-3-8-20)32(53)42-22(31(52)41-21)9-4-5-14-37-25(45)13-16-44-27(47)11-12-28(44)48/h1-3,7-8,11-12,21-24H,4-6,9-10,13-19H2,(H,37,45)(H,39,51)(H,40,46)(H,41,52)(H,42,53)(H,43,54)(H,49,50)(H4,35,36,38)/t21-,22-,23+,24-/m0/s1

InChI Key

TZXXDKUSKSRTHR-XQUALCHDSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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